molecular formula C12H20N4O4S B14765981 2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide

2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide

Cat. No.: B14765981
M. Wt: 316.38 g/mol
InChI Key: SIXDJTXGYJDKTC-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)-N-(2,2-diethoxyethyl)-2-(methoxyimino)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 2-position of the thiazole ring can be introduced through nucleophilic substitution reactions.

    Attachment of the Acetamide Moiety: The acetamide group can be attached via amide bond formation using reagents like carbodiimides or coupling agents such as E

Properties

Molecular Formula

C12H20N4O4S

Molecular Weight

316.38 g/mol

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-diethoxyethyl)-2-methoxyiminoacetamide

InChI

InChI=1S/C12H20N4O4S/c1-4-19-9(20-5-2)6-14-11(17)10(16-18-3)8-7-21-12(13)15-8/h7,9H,4-6H2,1-3H3,(H2,13,15)(H,14,17)/b16-10-

InChI Key

SIXDJTXGYJDKTC-YBEGLDIGSA-N

Isomeric SMILES

CCOC(CNC(=O)/C(=N\OC)/C1=CSC(=N1)N)OCC

Canonical SMILES

CCOC(CNC(=O)C(=NOC)C1=CSC(=N1)N)OCC

Origin of Product

United States

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